molecular formula C9H9N3O3S B13566996 3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

Cat. No.: B13566996
M. Wt: 239.25 g/mol
InChI Key: DWKASMSLPSYTLS-UHFFFAOYSA-N
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Description

3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a complex organic compound that features a benzotriazole moiety linked to a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:

    Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment to Thietane Ring: The benzotriazole moiety is then linked to a thietane ring through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride (NaH) to deprotonate the hydroxy group, facilitating the nucleophilic attack on the thietane ring.

    Oxidation: The final step involves the oxidation of the thietane ring to form the 1lambda6-thietane-1,1-dione structure. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thietane-1,1-diol.

    Substitution: The hydroxy group on the benzotriazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Thietane-1,1-diol: Formed through reduction reactions

    Substituted Benzotriazoles: Formed through nucleophilic substitution reactions

Scientific Research Applications

3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby inhibiting their activity. The thietane ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-diol: Similar structure but with a diol instead of a dione.

    3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-sulfone: Similar structure but with a sulfone instead of a dione.

Uniqueness

3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is unique due to its combination of a benzotriazole moiety and a thietane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

3-(1,1-dioxothietan-3-yl)benzotriazol-5-ol

InChI

InChI=1S/C9H9N3O3S/c13-7-1-2-8-9(3-7)12(11-10-8)6-4-16(14,15)5-6/h1-3,6,13H,4-5H2

InChI Key

DWKASMSLPSYTLS-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)O)N=N2

Origin of Product

United States

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